

# Etryptamine (α-Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Etryptamine, also known as α-ethyltryptamine (AET), is a tryptamine derivative first synthesized in 1947.[1][2] It was briefly marketed in the early 1960s as an antidepressant under the brand name Monase by the Upjohn Company.[3][4] Despite showing initial promise as a "psychic energizer," its clinical use was short-lived.[5][6] The drug was voluntarily withdrawn from the market shortly after its introduction due to a significant and dangerous side effect: agranulocytosis, a severe drop in white blood cells.[1][3] Initially believed to function primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more complex pharmacological profile, identifying it as a potent monoamine releasing agent, particularly for serotonin.[3][7] This dual mechanism of action likely contributed to both its antidepressant effects and its potential for abuse, which led to its classification as a Schedule I controlled substance in the United States in 1994.[1][4] This document provides a detailed historical and technical overview of etryptamine, from its development and brief clinical application to its withdrawal and modern pharmacological understanding.

# Historical Context and Clinical Development Discovery and Commercialization



α-Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the Upjohn Company began investigating its therapeutic potential, developing the acetate salt, **etryptamine** acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on the market, it was administered to over 5,000 patients.[5][6]

### Withdrawal from the Market

Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its introduction.[1][3] The primary driver for this decision was the emergence of several cases of idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable for the treatment of depression.[4]

### **Clinical Data**

Clinical studies in the 1960s evaluated **etryptamine** for its antidepressant efficacy. The typical therapeutic dosage and observed side effects are summarized below.

Parameter	Description	
Brand Name	Monase[3][4]	
Approved Indication	Depression[3][4]	
Typical Daily Dosage	30-40 mg/day[1][5]	
Maximum Explored Dosage	Up to 75 mg/day in depressed patients; 60-300 mg in schizophrenic patients.[1][5]	
Reported Therapeutic Effects	Antidepressant and "psychic energizer".[1][6]	
Commonly Reported Side Effects	Palpitations, nervousness, restlessness, insomnia, appetite loss, and sedation.[1][3]	
Serious Adverse Effects	Agranulocytosis (leading to withdrawal).[3][4][5]	

# **Pharmacological Profile**



**Etryptamine**'s mechanism of action is multifaceted, involving both inhibition of monoamine oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it from many other antidepressants of its era.

### **Mechanism of Action**

- Monoamine Oxidase Inhibition (MAOI): Etryptamine is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] It was initially developed based on this activity, which increases the synaptic availability of serotonin, norepinephrine, and dopamine by preventing their breakdown.[7] It demonstrates 50% MAO inhibition at a concentration of 2.6 × 10<sup>-4</sup> M.[1][5]
- Monoamine Releasing Agent: More recent research has established that etryptamine is also a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting as a substrate for their respective transporters (SERT, NET, DAT).[3][7][8] Its primary action is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).[5][7] This action is similar to that of MDMA and is believed to contribute significantly to its psychoactive effects.[4][7]
- Serotonin Receptor Agonism: **Etryptamine** also acts as a weak partial agonist at the 5-HT<sub>2</sub>A receptor.[3] The (+)-enantiomer is a partial agonist with an EC<sub>50</sub> of 1,250 nM, while the racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.[3][6]

### **Quantitative Pharmacology**

The following table summarizes the in vitro pharmacological data for **etryptamine**, highlighting its potency as a monoamine releasing agent.



Target	Parameter	Value
Serotonin Transporter (SERT)	EC50 (Release)	23.2 nM[1]
Dopamine Transporter (DAT)	EC50 (Release)	232 nM[1]
Norepinephrine Transporter (NET)	EC50 (Release)	640 nM[1]
Monoamine Oxidase (MAO)	IC50 (Inhibition)	260 μM (0.26 mM)[1][3]
5-HT₂A Receptor	EC <sub>50</sub> (Agonism, (+)-enantiomer)	1,250 nM[3][6]

# Experimental Protocols In Vitro Neurotransmitter Release Assay

A common method to determine the monoamine releasing capabilities of a compound like **etryptamine** involves using rat brain tissue slices preloaded with radiolabeled neurotransmitters.

Objective: To quantify the potency (EC<sub>50</sub>) and efficacy of **etryptamine** in inducing the release of serotonin, dopamine, and norepinephrine from presynaptic terminals.

#### Methodology:

- Tissue Preparation: Brain regions rich in the desired monoaminergic neurons (e.g., occipital cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections (e.g., 300 μm) using a McIlwain tissue chopper.
- Radiolabeling: The brain slices are incubated in a physiological buffer solution containing a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up and store the radiolabeled neurotransmitter.
- Superfusion: After incubation, the slices are transferred to a superfusion apparatus. They are continuously perfused with fresh buffer to establish a stable baseline of spontaneous radioactive outflow.

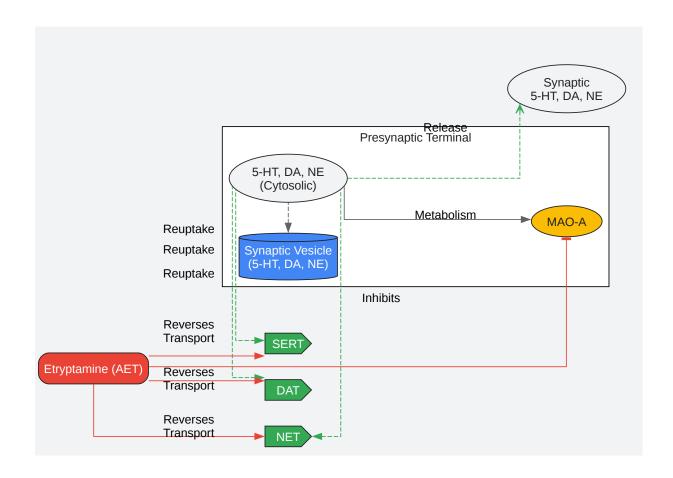


- Compound Administration: The slices are then exposed to increasing concentrations of etryptamine added to the perfusion buffer.
- Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) before, during, and after exposure to the drug.
- Quantification: The amount of radioactivity in each collected fraction is measured using a liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at the end of the experiment.
- Data Analysis: The drug-evoked release is calculated as a percentage of the total radioactivity present in the tissue at the time of drug exposure. Concentration-response curves are generated, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine potency.

# Visualizations Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of **etryptamine** and the logical progression leading to its withdrawal.

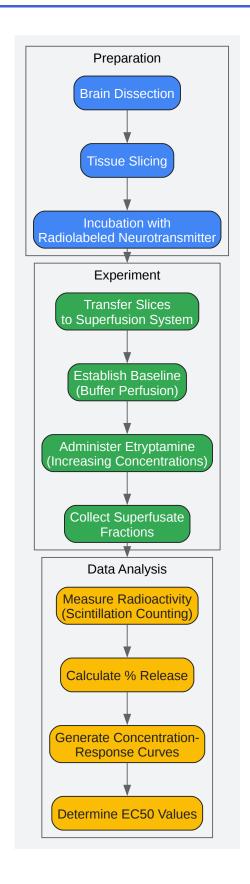




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Caption: **Etryptamine**'s dual mechanism at the presynaptic terminal.

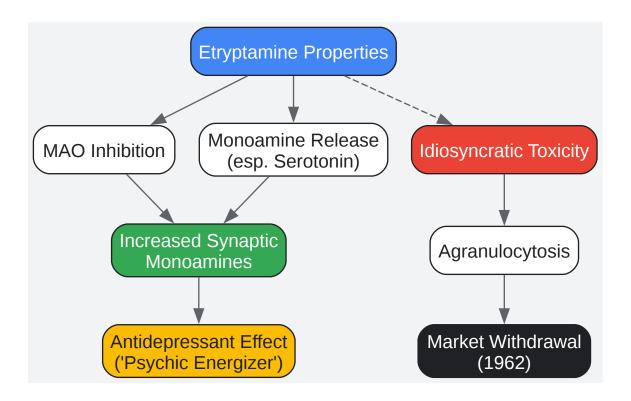




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Caption: Workflow for an in vitro neurotransmitter release assay.





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